molecular formula C23H35N3O4 B14740605 N-(2,6-dimethylquinolin-8-yl)-N',N'-diethylhexane-1,6-diamine;oxalic acid CAS No. 5396-79-2

N-(2,6-dimethylquinolin-8-yl)-N',N'-diethylhexane-1,6-diamine;oxalic acid

Cat. No.: B14740605
CAS No.: 5396-79-2
M. Wt: 417.5 g/mol
InChI Key: YDYPDGKUTIVROK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the dimethyl and diethyl groups. The final step involves the reaction with oxalic acid to form the desired compound. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may result in the formation of dihydroquinolines.

Scientific Research Applications

N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-methylquinoline
  • 6-methylquinoline
  • 8-hydroxyquinoline

Uniqueness

N-(2,6-dimethylquinolin-8-yl)-N’,N’-diethylhexane-1,6-diamine;oxalic acid is unique due to its specific substitution pattern and the presence of both dimethyl and diethyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

5396-79-2

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,6-dimethylquinolin-8-yl)-N',N'-diethylhexane-1,6-diamine;oxalic acid

InChI

InChI=1S/C21H33N3.C2H2O4/c1-5-24(6-2)14-10-8-7-9-13-22-20-16-17(3)15-19-12-11-18(4)23-21(19)20;3-1(4)2(5)6/h11-12,15-16,22H,5-10,13-14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

YDYPDGKUTIVROK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C1N=C(C=C2)C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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